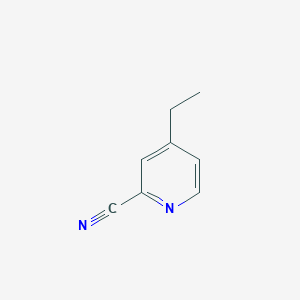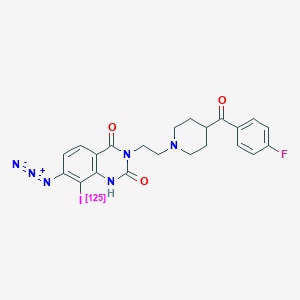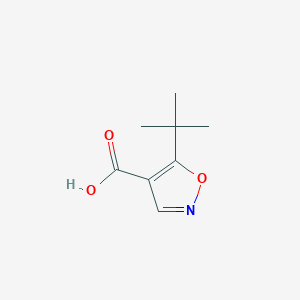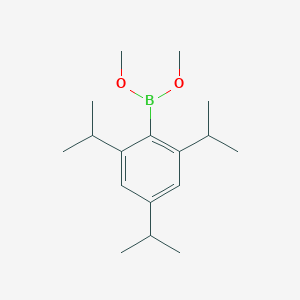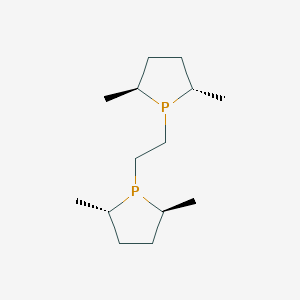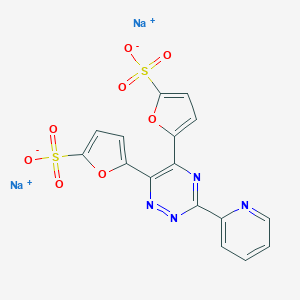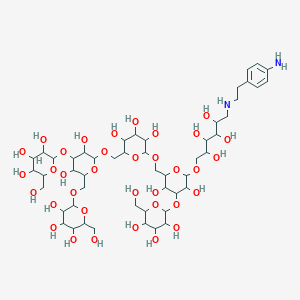![molecular formula C14H14FNO2S B140120 2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-76-0](/img/structure/B140120.png)
2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as MTTFA, is a chemical compound used in scientific research as a marker for cell viability. It is a yellow crystalline powder that is soluble in organic solvents such as DMSO and ethanol. In
Wirkmechanismus
2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid is reduced by mitochondrial dehydrogenases in live cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the sample. Therefore, 2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid is used as a marker for cell viability and metabolic activity.
Biochemical and Physiological Effects:
2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid does not have any known biochemical or physiological effects on cells. It is an inert compound that is used solely as a marker for cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid as a marker for cell viability is that it is a simple and rapid assay that can be easily performed in a microplate format. It is also a non-radioactive assay, making it safer to use than radioactive assays. However, 2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid has some limitations. It cannot differentiate between live and dead cells, and it cannot be used in cells that do not have mitochondrial dehydrogenases.
Zukünftige Richtungen
There are several future directions for the use of 2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid in scientific research. One direction is the development of new assays that use 2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid as a marker for specific cellular processes, such as apoptosis or autophagy. Another direction is the use of 2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid in combination with other markers to obtain more comprehensive information about cell viability and metabolic activity. Additionally, there is potential for the use of 2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid in clinical applications, such as the diagnosis and monitoring of cancer.
Synthesemethoden
2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid can be synthesized using a multi-step process that involves the reaction of 3-fluoro-4-(4,5-dimethylthiazol-2-yl)phenol with 2-bromo-propionic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid in high purity.
Wissenschaftliche Forschungsanwendungen
2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid is widely used in scientific research as a marker for cell viability. It is commonly used in assays such as the MTT assay and the WST-1 assay to determine the metabolic activity of cells. 2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid is also used in drug discovery to screen for potential cytotoxicity of new compounds.
Eigenschaften
CAS-Nummer |
138568-76-0 |
|---|---|
Produktname |
2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid |
Molekularformel |
C14H14FNO2S |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
2-[4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-7(14(17)18)10-4-5-11(12(15)6-10)13-16-8(2)9(3)19-13/h4-7H,1-3H3,(H,17,18) |
InChI-Schlüssel |
YVWIHYKZEBWCOL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Kanonische SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



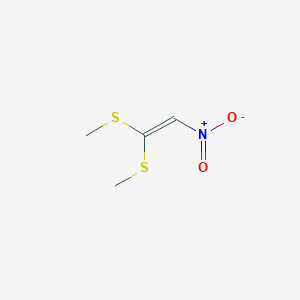
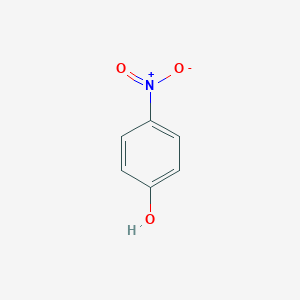
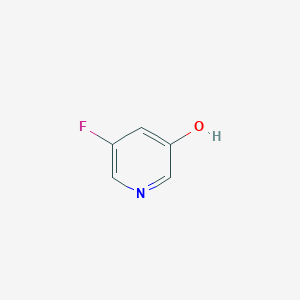
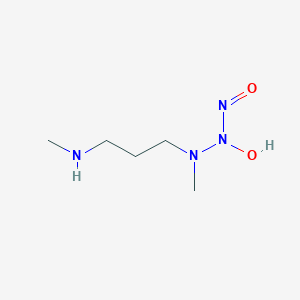

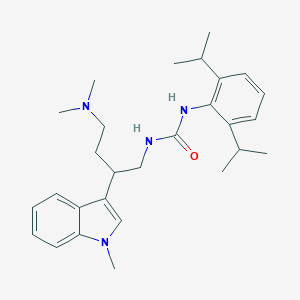
![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)
